3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine
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Overview
Description
3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine is a heterocyclic compound that features a fluorine atom, an imidazole ring, and a methyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Fluorination: Introduction of the fluorine atom is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Imidazole Introduction: The imidazole ring is introduced through a cyclization reaction involving an appropriate precursor.
Methylation: The methyl group is added using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore in drug design, particularly for targeting enzymes and receptors.
Biology: Used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: Investigated for its properties in the development of novel materials, including polymers and nanomaterials.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the fluorine atom enhances its lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-methylpyridine: Lacks the imidazole ring, making it less versatile in biological applications.
6-(1H-imidazol-2-yl)-2-methylpyridine: Does not contain the fluorine atom, which may affect its lipophilicity and metabolic stability.
2-Methyl-3-fluoropyridine: Similar structure but without the imidazole ring, limiting its coordination chemistry.
Uniqueness
3-Fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine is unique due to the presence of both the fluorine atom and the imidazole ring
Properties
Molecular Formula |
C9H8FN3 |
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Molecular Weight |
177.18 g/mol |
IUPAC Name |
3-fluoro-6-(1H-imidazol-2-yl)-2-methylpyridine |
InChI |
InChI=1S/C9H8FN3/c1-6-7(10)2-3-8(13-6)9-11-4-5-12-9/h2-5H,1H3,(H,11,12) |
InChI Key |
POUGFEKGDNKGLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=NC=CN2)F |
Origin of Product |
United States |
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